2-(2-(Diphenylphosphino)ethyl)pyridine

Catalog No.
S1534705
CAS No.
10150-27-3
M.F
C19H18NP
M. Wt
291.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Diphenylphosphino)ethyl)pyridine

CAS Number

10150-27-3

Product Name

2-(2-(Diphenylphosphino)ethyl)pyridine

IUPAC Name

diphenyl(2-pyridin-2-ylethyl)phosphane

Molecular Formula

C19H18NP

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C19H18NP/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-14-17-9-7-8-15-20-17/h1-13,15H,14,16H2

InChI Key

ARSGXAZDYSTSKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3

2-(2-(Diphenylphosphino)ethyl)pyridine, also known as CataCXium A or XPhos, is a synthetic organic compound. It belongs to the class of phosphine ligands, containing a central phosphorus atom bonded to two phenyl groups and a pyridine ring connected through an ethyl chain []. XPhos was first synthesized and described in 1994 by Malcolm McLaughlin and Stephen Wolfe as a new type of ligand for palladium-catalyzed cross-coupling reactions [].


Molecular Structure Analysis

The key features of XPhos's structure are:

  • Chelating phosphine: The pyridine group can coordinate with the metal center along with the phosphorus atom, forming a five-membered chelate ring. This chelation enhances the stability of the metal complex compared to non-chelating phosphine ligands [, ].
  • Steric bulk: The two bulky phenyl groups provide steric hindrance around the metal center, influencing the reaction selectivity and favoring certain reaction pathways [].
  • Electron-withdrawing character: The phenyl groups slightly withdraw electron density from the phosphorus atom, making it less basic compared to triphenylphosphine (PPh3), another common phosphine ligand [].

Chemical Reactions Analysis

XPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two organic fragments. Some examples include:

  • Suzuki-Miyaura coupling: This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides.
R-B(OH)2 + R'-X + Pd(XPhos)n -> R-R' + Pd(0) + HX + B(OH)3 (where R and R' are aryl or vinyl groups, X is a halide)
  • Negishi coupling: This reaction couples organozinc reagents with organic halides.
R-ZnX + R'-X + Pd(XPhos)n -> R-R' + Pd(0) + ZnX2 (where R and R' are organic groups, X is a halide)
  • Sonogashira coupling: This reaction couples terminal alkynes with aryl or vinyl halides.
RC≡CH + R'-X + Pd(XPhos)n -> RC=C-R' + Pd(0) + HX (where R and R' are organic groups, X is a halide)

The specific choice of XPhos and other reaction parameters influence the efficiency and selectivity of these reactions [].


Physical And Chemical Properties Analysis

  • CAS Number: 10150-27-3 []
  • Molecular Weight: 291.33 g/mol []
  • Appearance: White to yellow solid []
  • Melting Point: 84-86 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF []

In cross-coupling reactions, XPhos coordinates with the palladium catalyst, forming a complex that activates the organic halides or pseudohalides. The chelating nature of XPhos helps stabilize the complex and influences the reaction pathway by directing the orientation of the reactants around the metal center []. The steric bulk of XPhos can also influence the regioselectivity of the reaction, favoring certain product formations [].

Catalyst for Cross-coupling Reactions

Dppe acts as a ligand for transition metal catalysts in numerous cross-coupling reactions, forming strong bonds between two different carbon atoms. These reactions are crucial for constructing complex organic molecules with desired functionalities. Some of the prominent cross-coupling reactions dppe facilitates include:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between an aryl or vinyl halide and an amine.
  • Suzuki-Miyaura coupling: This reaction creates carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl, aryl, or vinyl halide.
  • Stille coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl trialkyltin compound and an alkyl, aryl, or vinyl halide.
  • Sonogashira coupling: This reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound and an alkyl, aryl, or vinyl halide.
  • Heck reaction: This reaction creates carbon-carbon bonds between an alkene and an aryl or vinyl halide.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl silane and an alkyl, aryl, or vinyl halide.

The effectiveness of dppe as a ligand arises from its ability to form stable complexes with various transition metals, such as palladium, nickel, and copper. These complexes activate the participating molecules in the cross-coupling reactions, leading to efficient bond formation.

Other Research Applications

Beyond its primary role in cross-coupling reactions, dppe finds applications in other areas of scientific research:

  • Hydrogenation: Dppe can act as a ligand for catalysts used in the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.
  • Hydroformylation: Dppe can be used as a ligand in hydroformylation reactions, which introduce an aldehyde group to an alkene.
  • Material Science: Dppe finds use in the synthesis of certain polymers and coordination complexes with potential applications in catalysis and material science.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(Diphenylphosphino)-2-(2-pyridyl)ethane

Dates

Modify: 2023-08-15

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